Solid-State Conformation: Near-Perpendicular Dihedral Angle of the 3-Bromophenyl Ring
Single-crystal X-ray diffraction reveals that the 3-bromophenyl ring in the title compound occupies an equatorial position and forms a dihedral angle of 86.38 (12)° with the least-squares plane of the 1,3-dithiane ring [1]. The structure is reported to be virtually superimposable on that of the unsubstituted parent 2-phenyl-1,3-dithiane [2], confirming that meta-bromination does not distort the core chair conformation. However, the presence of the bromine atom introduces unique intermolecular C—H⋯π and centrosymmetric π–π interactions [Cg⋯Cg = 3.7770 (14) Å] that are absent in the parent phenyl analog, directly influencing crystal packing and solid-state stability [1].
| Evidence Dimension | Dihedral angle between aryl ring and dithiane least-squares plane |
|---|---|
| Target Compound Data | 86.38 (12)° |
| Comparator Or Baseline | 2-Phenyl-1,3-dithiane: structure described as virtually superimposable (exact dihedral angle not reported in the 1966 Kalff & Romers study, but the conformational equivalence is explicitly noted) |
| Quantified Difference | Dihedral angles equivalent within experimental error; differentiation arises from Br-mediated intermolecular interactions (Cg⋯Cg = 3.7770 Å for π–π stacking) not present in the parent phenyl compound |
| Conditions | Single-crystal X-ray diffraction at 296 K; monoclinic P2₁/c space group; Mo Kα radiation |
Why This Matters
The near-orthogonal orientation of the 3-bromophenyl ring, combined with predictable Br-mediated packing interactions, provides a structurally characterized solid form that aids in polymorph screening, formulation development, and quality control specification setting during procurement.
- [1] Caracelli, I.; Zukerman-Schpector, J.; Traesel, H. J.; Olivato, P. R.; Jotani, M. M.; Tiekink, E. R. T. Crystal structure of 2-(3-bromophenyl)-1,3-dithiane. Acta Crystallographica Section E 2015, 71 (3), o179–o180. View Source
- [2] Kalff, H. T.; Romers, C. The crystal and molecular structure of 2-phenyl-1,3-dithiane. Acta Crystallographica 1966, 20 (4), 490–496. View Source
